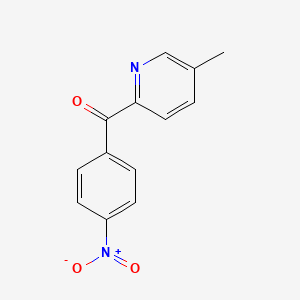
3-Methyl-2-(3-nitrobenzoyl)pyridine
説明
3-Methyl-2-(3-nitrobenzoyl)pyridine, also known as MNBP, is a pyridine derivative compound. It has a molecular weight of 242.23 and its IUPAC name is (3-methyl-2-pyridinyl)(3-nitrophenyl)methanone .
Molecular Structure Analysis
The InChI code for 3-Methyl-2-(3-nitrobenzoyl)pyridine is 1S/C13H10N2O3/c1-9-4-3-7-14-12(9)13(16)10-5-2-6-11(8-10)15(17)18/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
3-Methyl-2-(3-nitrobenzoyl)pyridine has a molecular weight of 242.23 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用
Crystallography and Molecular Structure
- X-Ray Mapping in Heterocyclic Design : The crystal structure of 3-(p-nitrobenzoyl)-2-oxooxazolo[3,2-a]pyridine, a compound related to 3-Methyl-2-(3-nitrobenzoyl)pyridine, has been determined using powder diffraction techniques, contributing to the understanding of molecular conformations in heterocyclic chemistry (Rybakov et al., 2001).
Chemical Synthesis
- Synthesis of Dabigatran Etexilate : A study describes the synthesis process of Dabigatran Etexilate, where compounds structurally similar to 3-Methyl-2-(3-nitrobenzoyl)pyridine are used as intermediates, indicating its role in pharmaceutical synthesis (Yumin, 2010).
Vibrational and NMR Studies
- Structural Analysis Through Spectroscopy : Research has been conducted on compounds like 2-phenylazo-5-nitro-6-methyl-pyridine, providing insights into the molecular conformation and vibrational properties of such heterocyclic compounds, which is relevant to the study of 3-Methyl-2-(3-nitrobenzoyl)pyridine (Michalski et al., 2005).
Photophysical Properties
- Spectroscopic and Computational Study : Studies involving pyridylimidazo[1,5-a]pyridine ligands, which share structural features with 3-Methyl-2-(3-nitrobenzoyl)pyridine, shed light on the photophysical properties of such compounds, useful in materials science and molecular engineering (Garino et al., 2008).
Nonlinear Optics
- Molecular Complexation for Nonlinear Optics : Research into molecular complexes involving 4-substituted pyridine-1-oxide, related to 3-Methyl-2-(3-nitrobenzoyl)pyridine, contributes to the development of materials with nonlinear optical properties, an area of importance in photonic technologies (Muthuraman et al., 2001).
Catalysis and Chemical Reactions
- Acylation and Regioselectivity in Organic Synthesis : Studies on the acylation reactions of related compounds highlight the importance of 3-Methyl-2-(3-nitrobenzoyl)pyridine in understanding regioselectivity and reaction mechanisms in organic synthesis (Koszytkowska-Stawińska et al., 2004).
Polymer Science
- Synthesis of Novel Polyimides : The synthesis of novel polyimides derived from compounds structurally similar to 3-Methyl-2-(3-nitrobenzoyl)pyridine showcases its potential application in the field of polymer science and materials engineering (Wang et al., 2006).
特性
IUPAC Name |
(3-methylpyridin-2-yl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c1-9-4-3-7-14-12(9)13(16)10-5-2-6-11(8-10)15(17)18/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLSHQXBLRKONC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(3-nitrobenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















